3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C7H10ClN3OS and its molecular weight is 219.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
- Synthesis and Herbicidal Activity : A study focused on synthesizing certain compounds structurally similar to 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide and testing their herbicidal activity. The research highlighted effective results in controlling weeds in agricultural settings (Liu, Guo-hua et al., 2007).
Antimicrobial and Antifungal Activity
- Antibacterial Activity : Another study synthesized azole derivatives from compounds similar to this compound and evaluated their antibacterial properties. These compounds exhibited good antibacterial activity against certain strains (Tumosienė et al., 2012).
- Fungicidal Activity : Research on the synthesis of thiadiazole derivatives and their application as fungicides was conducted, showing potential in controlling fungal diseases in crops (Chen, H. et al., 2000).
Pharmacological Evaluation
- Anti-inflammatory and Analgesic Agents : A study synthesized novel thiadiazoles to evaluate their anti-inflammatory and analgesic properties. These compounds showed significant potential for use in medical treatments (Shkair, Anas M H et al., 2016).
Antioxidant Activity
- Antioxidant Properties : Research was conducted on the synthesis of new derivatives of thiadiazole and their antioxidant activity. These compounds demonstrated notable antioxidant potential, suggesting their application in health-related fields (Al-Haidari, Akram S. et al., 2021).
Anticancer Activity
- Potent Anticancer Agents : A study synthesized new pharmacophores containing the thiadiazole moiety, showing potent anticancer activities. This research highlights the potential use of such compounds in cancer treatment (Gomha, S. M. et al., 2017).
Antitrypanosomal Activity
- Antitrypanosomal Potency : Research on 1,3,4-thiadiazole compounds demonstrated good to excellent antitrypanosomal potency, indicating their potential use in treating trypanosomiasis (Lelyukh, M. et al., 2023).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various targets such as heat shock protein 90 (hsp90) and GABAA receptors .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also block the activity of Hsp90, leading to the degradation of several oncoproteins .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication , and affect the GABAA pathway .
Result of Action
1,3,4-thiadiazole derivatives have been reported to inhibit replication of both bacterial and cancer cells .
Future Directions
Given the wide range of therapeutic activities of 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential medical applications . Future research could focus on optimizing the synthesis process, investigating the specific mechanisms of action, and conducting preclinical and clinical trials to evaluate the safety and efficacy of these compounds.
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives, including 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, have been found to interact with various enzymes and proteins . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including anticancer activities . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-2-6-10-11-7(13-6)9-5(12)3-4-8/h2-4H2,1H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIHUHXXBJILSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401543 | |
Record name | 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391864-01-0 | |
Record name | 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391864-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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